3-甲基-2,3-二氢-1-苯并呋喃-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

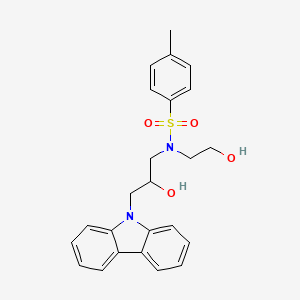

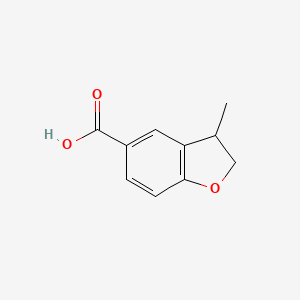

“3-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid” is a chemical compound with the molecular formula C10H10O3 . It is a powder at room temperature .

Molecular Structure Analysis

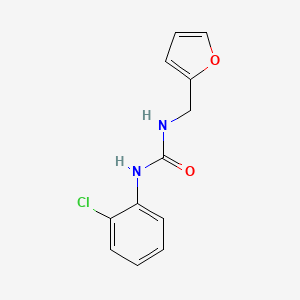

The molecular structure of “3-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid” consists of a benzofuran ring with a methyl group attached to the 3-position and a carboxylic acid group attached to the 5-position .Chemical Reactions Analysis

Benzofuran compounds, including “3-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid”, can undergo various chemical reactions. For instance, they can participate in palladium-catalyzed cross-coupling reactions . They can also undergo carbonylative cyclization of a broad range of o-hydroxylarylacetylenes to the corresponding methyl benzo[b]furan-3-carboxylates .Physical and Chemical Properties Analysis

“3-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid” is a powder at room temperature . It has a molecular weight of 164.16 . The predicted density is 1.347±0.06 g/cm3 . The predicted boiling point is 340.5±31.0 °C , and the flash point is 144.317°C .科学研究应用

有机合成与构建单元

3-甲基-2,3-二氢-1-苯并呋喃-5-羧酸作为有机合成中的重要构建单元。 研究人员已将其用于原脱硼反应,这是构建复杂分子中的关键步骤 。该反应已应用于多种天然产物和生物活性化合物的正式全合成。

抗癌活性

取代的苯并呋喃已显示出显著的抗癌潜力。化合物36是3-甲基-2,3-二氢-1-苯并呋喃-5-羧酸的衍生物,具有显着的细胞生长抑制作用。 值得注意的是,它对不同的癌细胞系表现出抑制率,包括白血病、非小细胞肺癌、结肠癌、中枢神经系统癌、黑色素瘤和卵巢癌 。这些发现突出了其作为抗癌剂的潜力。

抗菌特性

苯并呋喃,包括3-甲基-2,3-二氢-1-苯并呋喃-5-羧酸的衍生物,已被研究其抗菌活性。苯并呋喃核上的5-或6-位取代基可以增强这种性质。 卤素、硝基和羟基都显示出有效的抗菌作用 .

安全和危害

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

未来方向

Benzofuran compounds have attracted attention due to their strong biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds . Future research may focus on discovering novel methods for constructing benzofuran rings and exploring their potential applications in medicinal chemistry .

生化分析

Cellular Effects

Benzofuran compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that benzofuran compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

3-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-6-5-13-9-3-2-7(10(11)12)4-8(6)9/h2-4,6H,5H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXMIBODMIVZLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C1C=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,4-dimethoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2430820.png)

![4-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2430821.png)

![2-{[2-(6-Fluoro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2430825.png)

![5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-7-(furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2430832.png)

![N-[(1-benzyl-1H-indol-2-yl)carbonyl]glycylglycine](/img/structure/B2430833.png)

![Methyl 5-[(6-phenylpyrimidin-4-ylthio)methyl]furan-2-carboxylate](/img/structure/B2430834.png)